Product packaging for (E)-3-(3-Formylphenyl)acrylic acid(Cat. No.:CAS No. 74815-17-1)

(E)-3-(3-Formylphenyl)acrylic acid

Cat. No.: B2881623
CAS No.: 74815-17-1
M. Wt: 176.171
InChI Key: PQXAPANLBKXEKT-SNAWJCMRSA-N
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Description

Strategic Importance of Substituted Cinnamic Acid Derivatives in Contemporary Organic Synthesis

Substituted cinnamic acid derivatives are a class of organic compounds that have garnered considerable attention in the field of organic synthesis due to their wide range of applications. jocpr.com These compounds are naturally occurring in various plants, fruits, and vegetables and are known for their diverse biological activities. jocpr.com

In the realm of synthetic chemistry, the strategic importance of these derivatives lies in their utility as precursors for the synthesis of a multitude of more complex molecules. The presence of the acrylic acid moiety allows for a variety of chemical transformations, including esterification, amidation, and addition reactions. beilstein-journals.org Furthermore, the phenyl ring can be functionalized with different substituent groups, which can modulate the electronic properties and reactivity of the molecule, as well as impart specific biological or material properties. acs.org

Several methods have been developed for the synthesis of cinnamic acid derivatives, with the Perkin reaction being a traditional method. jocpr.com However, modern synthetic strategies often employ more efficient and stereoselective methods like the Horner-Wadsworth-Emmons olefination to achieve higher yields and better control over the product's geometry. organic-chemistry.org The ability to synthesize a wide array of substituted cinnamic acids has made them indispensable tools for medicinal chemists, materials scientists, and organic chemists in the development of new drugs, functional materials, and complex organic architectures. mdpi.comnih.gov

Rationale for Research Focus on (E)-3-(3-Formylphenyl)acrylic Acid as a Multifunctional Synthon

The specific focus on this compound stems from its unique bifunctional nature. The presence of both a carboxylic acid and an aldehyde group on the same molecule opens up a wide range of possibilities for its use as a multifunctional synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.

The carboxylic acid group can readily undergo reactions such as esterification and amidation, allowing for the attachment of various molecular fragments. beilstein-journals.org Simultaneously, the aldehyde group can participate in a different set of reactions, including condensation, oxidation, reduction, and the formation of imines and other carbon-nitrogen double bonds. This orthogonality in reactivity allows for a stepwise and controlled construction of complex molecular frameworks.

This dual functionality makes this compound an ideal starting material for the synthesis of heterocyclic compounds, polymers, and other functional materials. For instance, the aldehyde and carboxylic acid groups can react intramolecularly or with other bifunctional reagents to form a variety of ring structures, which are prevalent in many biologically active compounds and functional materials.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research on this compound is driven by the desire to fully exploit its potential as a versatile building block. The primary objectives of this research can be broadly categorized as follows:

Exploration of its Reactivity: Researchers are actively exploring the diverse reactivity of the aldehyde and carboxylic acid functionalities to synthesize a wide range of new compounds. This involves studying its behavior in various reaction conditions and with different reagents to uncover new synthetic transformations.

Synthesis of Novel Compounds and Materials: A major goal is to utilize this compound as a key intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry, materials science, and other fields. This includes the design and synthesis of new drug candidates, functional polymers, and photoactive materials.

Investigation of Structure-Property Relationships: Understanding the relationship between the molecular structure of compounds derived from this compound and their resulting properties is a crucial aspect of academic research. This involves detailed spectroscopic and physicochemical characterization of the synthesized molecules to elucidate how their structure influences their biological activity, material properties, or other functional characteristics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H8O3 chem960.com
Molecular Weight 176.17 g/mol cymitquimica.com
CAS Number 74815-17-1 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% - 97% cymitquimica.comsigmaaldrich.com
Storage Temperature 4°C, under nitrogen sigmaaldrich.com
IUPAC Name (2E)-3-(3-formylphenyl)-2-propenoic acid sigmaaldrich.com
InChI Key PQXAPANLBKXEKT-SNAWJCMRSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B2881623 (E)-3-(3-Formylphenyl)acrylic acid CAS No. 74815-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-formylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXAPANLBKXEKT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Investigations of E 3 3 Formylphenyl Acrylic Acid Transformations

Mechanistic Pathways of Aldehyde Reactions in the Context of (E)-3-(3-Formylphenyl)acrylic Acid

The formyl group attached to the phenyl ring of this compound is a site of rich chemical reactivity, primarily centered around the electrophilic nature of the carbonyl carbon. Reactions involving this group are fundamental to the derivatization and further transformation of the molecule.

The aldehyde functionality readily undergoes nucleophilic addition reactions. ncert.nic.in In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate can then be protonated to yield an alcohol. The reactivity of the aldehyde can be influenced by the electronic properties of the rest of the molecule. The acrylic acid group, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common nucleophilic addition reactions at the aldehyde group include:

Formation of Acetals and Hemiacetals: In the presence of alcohols and an acid catalyst, the aldehyde can reversibly form hemiacetals and subsequently acetals. This is a common strategy for protecting the aldehyde group during reactions at other sites of the molecule.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.in The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents or organolithium compounds to the aldehyde yields secondary alcohols after an aqueous workup.

Aldehyde deformylation is another significant reaction pathway, which can occur through various mechanisms, including those inspired by biological systems. manchester.ac.uk In some instances, a nucleophilic attack on the carbonyl center is the initial step. manchester.ac.uk For example, certain metalloenzymes activate molecular oxygen to form high-valent metal-intermediates that can react with aldehydes. manchester.ac.uk While not directly studied for this compound, these enzymatic and biomimetic deformylation reactions often proceed through a peroxy-hemiacetal intermediate, followed by C-C bond cleavage. manchester.ac.uk In other chemical contexts, aldehyde deformylation can be a key step in synthetic transformations, often catalyzed by transition metals. manchester.ac.uk

The following table summarizes the typical reactions of the aldehyde group and the general mechanistic steps involved.

Reaction TypeReagents/CatalystsKey Mechanistic StepsProduct Type
Nucleophilic Addition
Acetal FormationAlcohols, Acid CatalystProtonation of carbonyl oxygen, nucleophilic attack by alcohol, proton transfer, elimination of water, second nucleophilic attack by alcohol.Acetal
Cyanohydrin FormationHCN, Base CatalystGeneration of cyanide ion, nucleophilic attack on carbonyl carbon, protonation of alkoxide intermediate.Cyanohydrin
Wittig ReactionPhosphorus YlideNucleophilic addition of ylide to carbonyl, formation of a betaine (B1666868) intermediate, formation of an oxaphosphetane, elimination of triphenylphosphine (B44618) oxide.Alkene
Grignard ReactionGrignard Reagent (R-MgX), then H₃O⁺Nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, formation of a magnesium alkoxide salt, protonation upon workup.Secondary Alcohol
Aldol (B89426) Condensation Base or Acid CatalystFormation of an enolate (base-catalyzed) or enol (acid-catalyzed), nucleophilic attack of the enolate/enol on another aldehyde molecule, dehydration.α,β-Unsaturated Aldehyde

Mechanistic Aspects of α,β-Unsaturated Carboxylic Acid Reactivity in this compound

The α,β-unsaturated carboxylic acid moiety in this compound is characterized by a conjugated system that influences its reactivity. This system allows for 1,4-conjugate addition reactions, also known as Michael additions, in addition to the typical reactions of a carboxylic acid. libretexts.org

In a Michael addition, a nucleophile attacks the β-carbon of the acrylic acid, which is electrophilic due to the electron-withdrawing effect of the adjacent carboxylic acid group. This attack is followed by tautomerization to regenerate the carbonyl group, resulting in the addition of the nucleophile at the β-position. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. libretexts.org The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species. libretexts.org

The carboxylic acid group itself can undergo several transformations:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent, leads to the formation of an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Furthermore, the presence of the double bond in conjugation with the carboxylic acid can lead to specific reactions. For instance, the Aza-Michael addition involves the conjugate addition of nitrogen-based nucleophiles. lenzing.com It has been shown that for some cinnamic acid derivatives, imidazole (B134444) can add to the double bond in a Michael-type reaction. lenzing.com The bioactivation of α,β-unsaturated carboxylic acids can also occur through acyl glucuronidation, which activates the conjugated alkene towards nucleophilic addition by biological thiols like glutathione (B108866) or cysteine. nih.gov

The table below outlines some of the key reactions of the α,β-unsaturated carboxylic acid functionality.

Reaction TypeReagents/CatalystsKey Mechanistic StepsProduct Type
Michael Addition Nucleophile (e.g., enolate, amine), Base CatalystFormation of the nucleophile, nucleophilic attack at the β-carbon, protonation of the resulting enolate.β-Substituted Carboxylic Acid
Esterification Alcohol, Acid CatalystProtonation of carbonyl oxygen, nucleophilic attack by alcohol, proton transfer, elimination of water.Ester
Amide Formation Amine, Coupling Agent (e.g., DCC)Activation of the carboxylic acid by the coupling agent, nucleophilic attack by the amine, collapse of the tetrahedral intermediate.Amide
Reduction LiAlH₄, then H₃O⁺Deprotonation of the carboxylic acid, coordination of the carboxylate to the aluminum, hydride transfer, second hydride transfer to the aldehyde intermediate.Primary Alcohol

Reaction Mechanisms of Intramolecular Cyclization and Annulation Processes

The bifunctional nature of this compound, possessing both an aldehyde and an α,β-unsaturated carboxylic acid, allows for intramolecular reactions leading to the formation of new ring systems. These cyclization and annulation processes are powerful tools for the synthesis of complex polycyclic molecules.

Intramolecular Cyclization:

Intramolecular reactions can occur between the aldehyde and the acrylic acid moiety or with other reactive species introduced to the molecule. For example, an intramolecular aldol-type reaction could potentially occur, although this would lead to a strained ring system. More commonly, intramolecular cyclizations involve the participation of both the formyl group and the acrylic acid double bond in reactions with external reagents.

A notable example is the potential for intramolecular Friedel-Crafts-type reactions. If the carboxylic acid is converted to a more reactive acyl halide or anhydride, it could potentially acylate the aromatic ring, leading to a fused ring system. The position of the formyl group would influence the regioselectivity of such a reaction.

Annulation Reactions:

Annulation refers to the formation of a new ring onto an existing one through the formation of two new bonds. scripps.edu this compound can act as a precursor in various annulation strategies. For example, in a Diels-Alder reaction, the acrylic acid double bond can act as a dienophile. If a diene is generated in situ on a molecule that also contains the this compound moiety, an intramolecular Diels-Alder reaction can occur.

Furthermore, tandem reactions involving both the aldehyde and the acrylic acid can lead to complex annulations. For instance, a reaction sequence could involve an initial intermolecular reaction at the aldehyde, followed by an intramolecular cyclization involving the acrylic acid moiety. The use of 2-formylphenyl-(E)-3-aryl-2-propenoates in tandem acylation-hetero-Diels-Alder reactions has been reported to produce pentacyclic derivatives. mdpi.com

The following table provides a conceptual overview of potential intramolecular cyclization and annulation pathways.

Reaction TypeConceptual Reagents/ConditionsKey Mechanistic StepsProduct Type
Intramolecular Friedel-Crafts Acylation Conversion of carboxylic acid to acyl chloride (e.g., with SOCl₂), Lewis Acid (e.g., AlCl₃)Formation of acylium ion, electrophilic aromatic substitution, rearomatization.Fused Polycyclic Ketone
Intramolecular Diels-Alder Reaction Molecule containing both a diene and the acrylic acid dienophile, Heat or Lewis AcidConcerted [4+2] cycloaddition.Fused Bicyclic System
Tandem Aldehyde Reaction-Cyclization Nucleophile reacting with aldehyde, subsequent intramolecular reaction with acrylic acid moietyInitial intermolecular reaction at the aldehyde, followed by an intramolecular cyclization (e.g., Michael addition or acylation).Fused or Bridged Ring System

Computational Studies on Reaction Energetics and Transition States for this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energetics of reactants, products, intermediates, and transition states. researchgate.netwuxiapptec.com For transformations involving this compound, computational studies can offer deep insights into reaction pathways, selectivity, and the role of catalysts.

Reaction Energetics:

By calculating the change in Gibbs free energy (ΔG) for a reaction, it is possible to predict its thermodynamic feasibility. For competing reaction pathways, the pathway with the more negative ΔG will be favored at equilibrium. For example, in the case of nucleophilic attack on this compound, computational methods can determine whether attack at the aldehyde carbonyl carbon or at the β-carbon of the acrylic acid (Michael addition) is more favorable under specific conditions.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur (the activation energy, Ea). masterorganicchemistry.com Locating the structure of the transition state and calculating its energy is crucial for understanding the kinetics of a reaction. rsc.org A lower activation energy corresponds to a faster reaction rate.

For this compound, transition state calculations can be used to:

Predict Regioselectivity: In reactions with multiple possible outcomes, such as the Friedel-Crafts acylation mentioned earlier, calculating the activation energies for the different possible cyclization pathways can predict which regioisomer will be the major product.

Understand Stereoselectivity: For reactions that can produce stereoisomers, such as the Diels-Alder reaction or some nucleophilic additions, the relative energies of the diastereomeric transition states can be calculated. The pathway with the lower energy transition state will be kinetically favored, leading to the observed stereoselectivity. The Zimmerman-Traxler model, for instance, uses chair-like transition states to predict the stereochemical outcome of aldol reactions. harvard.edu

Elucidate the Role of Catalysts: Computational studies can model the interaction of a catalyst with the substrate and show how the catalyst lowers the activation energy of the reaction. This is particularly useful for understanding the mechanism of metal-catalyzed reactions or organocatalyzed processes.

The following table illustrates the types of insights that can be gained from computational studies on the reactions of this compound.

Computational MethodInformation GainedApplication to this compound Transformations
Geometry Optimization and Frequency Calculation Stable structures of reactants, intermediates, and products; Zero-point vibrational energies.Determination of the most stable conformers of the molecule and its derivatives.
Transition State Search (e.g., QST2, QST3, Berny optimization) Structure and energy of the transition state.Identification of the kinetic barriers for various reactions, such as nucleophilic additions, cyclizations, and rearrangements.
Reaction Pathway Following (e.g., Intrinsic Reaction Coordinate - IRC) Confirmation that a located transition state connects the desired reactant and product.Mapping the entire energy profile of a reaction from reactant to product.
Solvation Models (e.g., PCM, SMD) Effect of the solvent on the energies of species in solution.More accurate prediction of reaction energetics and equilibria in different solvent environments.

Advanced Spectroscopic Characterization and Structural Analytics of E 3 3 Formylphenyl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (E)-3-(3-Formylphenyl)acrylic acid, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants for the this compound Scaffold

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. While specific spectral data for the acid is not widely published, analysis of its closely related methyl ester, (E)-methyl 3-(3-formylphenyl)acrylate, offers significant insight. rsc.org

The ¹H NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and aldehyde protons. The protons of the acrylic acid moiety (the vinylic protons) are particularly diagnostic for confirming the (E)-isomer. A large coupling constant (J), typically in the range of 15-18 Hz, is observed between these two protons, which is characteristic of a trans configuration across the double bond. rsc.orgrsc.org The aromatic protons on the meta-substituted ring exhibit a complex splitting pattern consistent with their respective electronic environments, influenced by the electron-withdrawing aldehyde and acrylic acid groups. The aldehyde proton appears as a distinct singlet at a downfield chemical shift, typically around 10 ppm. oregonstate.edu

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. oregonstate.edu The carbonyl carbons of the carboxylic acid and aldehyde groups are found at the most downfield positions (typically >165 ppm). The carbons of the aromatic ring and the double bond appear in the intermediate region (110-150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound (Based on data from related compounds and general spectroscopic principles rsc.orgrsc.orgoregonstate.eduoregonstate.edu)

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
Carboxyl (-COOH)12.0 - 13.0 (broad s)~171-
Aldehyde (-CHO)9.9 - 10.1 (s)~192-
Vinylic H (α to COOH)6.4 - 6.6 (d)~120JHα-Hβ = ~16 Hz
Vinylic H (β to COOH)7.6 - 7.8 (d)~145JHβ-Hα = ~16 Hz
Aromatic H's7.5 - 8.2 (m)129 - 138Aromatic JH-H = ~7-8 Hz
Aromatic C (ipso to CHO)-~137-
Aromatic C (ipso to C=C)-~135-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a key cross-peak would appear between the two vinylic protons, confirming their connectivity. asahilab.co.jp Further cross-peaks would delineate the coupling network within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the vinylic proton adjacent to the ring to the aromatic carbons, and from the aldehyde proton to the ipso-carbon of the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a strong NOE between the vinylic protons would provide definitive proof of their cis-relationship on the double bond, which is characteristic of the (E)-isomer.

Table 2: Expected Key 2D NMR Correlations for this compound

Technique Correlating Nuclei (Proton → Proton/Carbon) Structural Information Confirmed
COSY Vinylic Hα ↔ Vinylic HβConnectivity of the acrylic acid backbone
Aromatic H's ↔ Aromatic H'sConnectivity within the phenyl ring
HSQC Vinylic H's ↔ Vinylic C'sAssignment of protonated vinylic carbons
Aromatic H's ↔ Aromatic C'sAssignment of protonated aromatic carbons
HMBC Aldehyde H ↔ Aromatic C (ipso to CHO)Position of the aldehyde group
Vinylic Hβ ↔ Aromatic C'sConnection of the acrylic acid side chain to the phenyl ring
Vinylic Hα ↔ Carboxyl CConnectivity to the carboxylic acid group
NOESY Vinylic Hα ↔ Vinylic HβSpatial proximity confirming (E)-stereochemistry

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the precise molecular weight and offers clues to the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₈O₃, corresponding to a molecular weight of 176.17 g/mol . sigmaaldrich.comapolloscientific.co.uk High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Upon electron impact ionization, the molecule undergoes characteristic fragmentation. The presence of the carboxylic acid, aldehyde, and aromatic ring leads to predictable cleavage patterns. libretexts.org

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Neutral Loss Significance
176[C₁₀H₈O₃]⁺˙-Molecular Ion (M⁺˙)
159[C₁₀H₇O₂]⁺˙OH (17)Loss of hydroxyl radical from carboxylic acid libretexts.org
147[C₉H₇O₂]⁺˙CHO (29)Loss of formyl radical from aldehyde group libretexts.org
131[C₉H₇O]⁺˙COOH (45)Loss of carboxyl radical from carboxylic acid libretexts.org
103[C₇H₇O]⁺C₃HO₂Cleavage of the acrylic acid side chain
77[C₆H₅]⁺C₄H₃O₃Phenyl cation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong, characteristic absorptions. The carboxylic acid O-H stretch will appear as a very broad band in the 3300-2500 cm⁻¹ region, a hallmark of hydrogen-bonded dimers. spectroscopyonline.com Two distinct C=O stretching bands are anticipated: one for the conjugated carboxylic acid and another for the aromatic aldehyde, both typically appearing in the 1720-1680 cm⁻¹ region. spectroscopyonline.com The C=C double bond of the acrylate (B77674) system and the aromatic ring C=C bonds will show absorptions in the 1640-1500 cm⁻¹ region. A strong band around 980 cm⁻¹ due to the out-of-plane bend of the trans-vinylic hydrogens is also a key indicator of the (E)-isomer.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would effectively complement the FT-IR data. Strong Raman signals would be expected for the C=C stretches of the alkene and the aromatic ring, as well as the symmetric vibrations of the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (very broad)Weak
C=O stretch (conjugated)1700-1680 (strong)Strong
AldehydeC-H stretch2850-2820, 2750-2720 (medium)Medium
C=O stretch (conjugated)1710-1685 (strong)Strong
Alkene (E-isomer)C=C stretch1640-1625 (medium)Strong
=C-H bend (out-of-plane)980-960 (strong)Weak
Aromatic RingC-H stretch3100-3000 (medium)Strong
C=C stretch1600, 1580, 1500, 1450 (variable)Strong

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The structure of this compound contains an extended chromophore, which includes the phenyl ring, the vinylic double bond, and the two carbonyl groups (aldehyde and carboxylic acid).

This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb light in the UV region. The primary absorption would be due to an intense π→π* transition involving the entire conjugated system, likely appearing at a wavelength significantly longer than that of benzene (B151609) or styrene. uobabylon.edu.iq Additionally, the presence of oxygen atoms with non-bonding electrons in the carbonyl groups allows for lower-energy, less intense n→π* transitions. researchgate.net These transitions are often observed as a shoulder on the main π→π* absorption band or as a separate band at a longer wavelength. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. uol.deuhu-ciqso.es This technique would provide definitive confirmation of the (E)-stereochemistry and reveal detailed geometric parameters.

An X-ray crystallographic analysis of this compound would yield precise measurements of all bond lengths and bond angles. It would confirm the planarity of the acrylic acid moiety and determine the dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond. A crucial aspect that would be revealed is the intermolecular arrangement in the crystal lattice. Carboxylic acids frequently form centrosymmetric hydrogen-bonded dimers in the solid state, and this technique would confirm the existence and geometry of such interactions for this compound. This analysis provides the ultimate, unambiguous proof of the molecule's structure and conformation. scielo.org.za

Crystal Packing Motifs and Intermolecular Interactions: A Case Study of (E)-3-(4-Formylphenyl)acrylic Acid

The crystal structure of the β-form of (E)-3-(4-Formylphenyl)acrylic acid, a photodimerizable crystal, has been determined by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic space group P2₁/n. iucr.org The molecules are nearly planar and are organized into parallel plane-to-plane stacks along the short b-axis. iucr.org

The crystal packing is significantly influenced by intermolecular interactions, particularly the potential for photodimerization. The distance between the reactive double bonds of molecules related by translation along the b-axis is 4.825 Å. iucr.org While this is a relatively long separation for solid-state photodimerization, the reaction is known to occur. iucr.org The plane-to-plane perpendicular distance between these reactive molecules is a much shorter 3.888 Å, suggesting that π-π interactions between the molecular planes play a crucial role in the topochemical behavior of the crystal. iucr.org

The arrangement of the molecules in the crystal lattice is such that the overlapping of reactive molecules facilitates the formation of a cyclobutane (B1203170) ring with a mirror symmetry upon photo-irradiation. iucr.org This specific packing arrangement is a key determinant of the solid-state reactivity of the compound. iucr.org

Parameter Value
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.2 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a 6.261(2) Å
b 4.825(1) Å
c 27.614(9) Å
β 91.54(2)°
Volume 833.9(4) ų
Z 4
Temperature 298 K
Radiation Cu Kα
Final R 0.058 for 1286 reflections

Data sourced from Nakanishi, H., Hasegawa, M., & Mori, T. (1985). Structure of the β-form of p-formylcinnamic acid, C10H8O3, a photodimerizable crystal. Acta Crystallographica Section C: Crystal Structure Communications, 41(1), 70-71. iucr.org

Theoretical and Computational Investigations of E 3 3 Formylphenyl Acrylic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemaxon.comresearchgate.net It is widely employed to determine the properties of molecules and materials from first principles. For (E)-3-(3-Formylphenyl)acrylic acid, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental electronic and geometric features. science.govresearchgate.net

Optimization of Molecular Geometries and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, which has rotatable bonds, multiple conformers may exist. A conformational analysis is necessary to identify the global minimum energy conformer and the relative energies of other stable conformers. hebmu.edu.cnwisc.edu

A systematic search of the conformational landscape, for instance by rotating the bonds connecting the acrylic acid and formyl groups to the phenyl ring, would be performed. Each resulting conformer would then be subjected to geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.nethebmu.edu.cn The results of such an analysis would reveal the most stable conformation of the molecule, which is crucial for understanding its reactivity and spectroscopic properties. The planarity of the acrylic acid side chain and the orientation of the formyl and carboxylic acid groups relative to the phenyl ring are key structural parameters that would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC=C (acrylic)1.34 Å
C-C (phenyl-acrylic)1.48 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
C=O (formyl)1.22 Å
C-H (formyl)1.11 Å
Dihedral AngleC-C-C=C (phenyl-acrylic)~180°
O=C-O-H (carboxyl)~0° or ~180°
C-C-C=O (phenyl-formyl)Variable

Note: These are representative values based on similar molecules and are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. science.govajchem-a.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, DFT calculations would provide the energies of the HOMO and LUMO and their spatial distribution. The HOMO is expected to be localized primarily on the cinnamoyl system, which is electron-rich. The LUMO is likely to be distributed over the entire conjugated system, with significant contributions from the electron-withdrawing formyl and carboxylic acid groups. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic excitability and kinetic stability. researchgate.netdergipark.org.tr

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap (ΔE)4.5

Note: These values are illustrative and depend on the level of theory and basis set used.

Electrostatic Potential Surfaces and Reactivity Prediction for this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carbonyl groups in both the carboxylic acid and formyl functions, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid would be a region of high positive potential, indicating its acidic nature. The formyl proton and the vinylic protons would also exhibit positive potential. This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns. dergipark.org.tr

Quantum Chemical Calculations for Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. researchgate.net These theoretical predictions are often used to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). mdpi.com Theoretical ¹H and ¹³C NMR spectra for this compound can be simulated. The calculated chemical shifts, when compared to experimental data, can confirm the molecular structure and provide detailed assignments for each nucleus. mdpi.comrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. science.govresearchgate.net For this compound, characteristic vibrational frequencies for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxyl and formyl groups, the C=C stretch of the acrylic moiety, and the aromatic C-H and C=C vibrations would be predicted. Comparing the theoretical spectrum with an experimental one can help in the complete vibrational assignment of the molecule. nist.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. ornl.govgoogle.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would predict the maximum absorption wavelengths (λmax) corresponding to π→π* transitions within the conjugated system. ornl.govchemrxiv.org The results would provide insight into the electronic structure and the nature of the electronic excitations.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRδ (C=O, carboxyl)~170 ppm
δ (C=O, formyl)~192 ppm
IRν (O-H stretch)~3500 cm⁻¹ (gas phase)
ν (C=O stretch, carboxyl)~1750 cm⁻¹
ν (C=O stretch, formyl)~1710 cm⁻¹
UV-Visλmax~280 nm

Note: These are representative values. Actual values depend on the solvent and experimental conditions.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment (e.g., solvent molecules). researchgate.netrsc.org

For this compound, an MD simulation in a solvent like water or DMSO would provide insights into its conformational flexibility in solution. researchgate.net It would allow for the study of the dynamics of the rotatable bonds and the stability of different conformers at a given temperature. Furthermore, MD simulations can be used to investigate the hydration of the molecule, particularly around the polar carboxylic acid and formyl groups, and to calculate properties such as the radial distribution functions between solute and solvent atoms. This provides a more realistic understanding of the molecule's behavior in a condensed phase. nih.gov

Applications of E 3 3 Formylphenyl Acrylic Acid in Advanced Materials and Catalysis

Role as a Monomer for Functional Polymer Synthesis

The presence of a polymerizable acrylic acid group makes (E)-3-(3-Formylphenyl)acrylic acid an attractive monomer for the synthesis of functional polymers. The aldehyde functionality provides a site for post-polymerization modification, allowing for the introduction of various chemical entities and the tailoring of polymer properties.

Design and Synthesis of Advanced Polymeric Architectures Incorporating this compound Units

The incorporation of this compound into polymer chains allows for the design of a variety of advanced polymeric architectures, including linear polymers, copolymers, and cross-linked networks. Polymerization can be achieved through various techniques, such as free radical polymerization of the acrylic acid group. researchgate.netnih.gov The resulting polymers possess pendant aldehyde groups that can be subsequently modified.

For instance, copolymers can be synthesized by reacting this compound with other vinyl monomers. This approach allows for the fine-tuning of the physicochemical properties of the resulting material, such as solubility, thermal stability, and mechanical strength. The aldehyde groups can then be used as reactive handles to graft side chains, leading to the formation of comb or brush-like polymers. Furthermore, these aldehyde functionalities can participate in cross-linking reactions, for example, through condensation with diols or diamines, to form robust, three-dimensional polymer networks.

Development of Responsive Polymer Materials from this compound

The carboxylic acid and formyl groups of this compound are key to developing responsive or "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, light, or the presence of specific chemical species. nih.govsemanticscholar.orgpolyu.edu.hkresearchgate.net

Polymers containing acrylic acid units are known to be pH-responsive due to the protonation and deprotonation of the carboxylic acid groups. polyu.edu.hk This change in ionization state affects the polymer's solubility and conformation. The aldehyde groups in polymers derived from this compound offer an additional layer of responsiveness. For example, they can form Schiff bases with primary amines, a reaction that is often reversible and pH-dependent. This allows for the design of hydrogels that can swell or shrink in response to pH changes or polymers that can release loaded cargo under specific conditions.

Table 1: Potential Responsive Behaviors of Polymers Derived from this compound

StimulusResponsive MoietyPotential Application
pHCarboxylic acid, Schiff baseDrug delivery, sensors, smart hydrogels
AminesFormyl groupChemical sensing, self-healing materials
Light(with photo-responsive moieties)Photo-patterning, controlled release

Precursor for Ligands in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of organic ligands used in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. nih.govsigmaaldrich.comossila.comfrontiersin.org

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable and depend on the nature of the metal and the organic linker. The carboxylic acid group of this compound can coordinate with metal centers to form the framework structure, while the formyl group can be either left unmodified to add functionality to the pores or be used in post-synthesis modification to introduce other chemical groups. nih.govnih.gov This allows for the creation of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

In the realm of supramolecular chemistry, this compound can be used to build complex, non-covalently linked architectures. frontiersin.orgnih.govrsc.orgmdpi.com The directional nature of the hydrogen bonding of the carboxylic acid and the potential for the formyl group to participate in dynamic covalent chemistry, such as imine formation, make it a versatile building block for self-assembling systems. These supramolecular assemblies can find applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Utilization in Organic Electronic Materials and Optoelectronic Devices

Derivatives of phenylacrylic acid have shown promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netgoogle.com The conjugated system of this compound, which extends from the acrylic acid group across the phenyl ring, can be further extended through chemical modification of the formyl group. This extended conjugation is crucial for the electronic properties required for such applications.

By reacting the formyl group with suitable aromatic amines, for instance, it is possible to synthesize molecules with enhanced charge-transporting or light-emitting properties. These materials can then be incorporated as components in the emissive or charge-transport layers of OLEDs. The ability to tune the electronic properties through chemical modification makes this compound a versatile scaffold for the design of new organic electronic materials.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

DevicePotential Role of DerivativeKey Molecular Feature
OLEDsEmissive layer, Hole-transport layerExtended π-conjugation, tunable energy levels
Organic Photovoltaics (OPVs)Donor or acceptor materialAppropriate HOMO/LUMO energy levels
Organic Field-Effect Transistors (OFETs)Semiconductor layerOrdered molecular packing, good charge mobility

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The functional groups of this compound and its derivatives can be exploited to develop novel catalytic systems. sigmaaldrich.com The aldehyde and carboxylic acid moieties can act as anchoring points for catalytically active species or can themselves participate in catalytic transformations.

For example, polymers or MOFs synthesized using this molecule can serve as solid supports for metal nanoparticles or organocatalysts. The porous nature of MOFs, combined with the functional groups lining the pores, can create a microenvironment that enhances catalytic activity and selectivity. The aldehyde group can be converted into various other functional groups, such as amines or alcohols, which can act as catalytic sites or as ligands for metal catalysts.

Furthermore, the molecule itself or its simple derivatives could potentially act as organocatalysts. For instance, the carboxylic acid could catalyze acid-mediated reactions, while the formyl group could be involved in iminium or enamine catalysis after reaction with a suitable amine co-catalyst. The development of such catalysts derived from this compound is an active area of research with the potential to provide new, efficient, and selective catalytic systems for a variety of organic transformations.

Analytical Methodologies for E 3 3 Formylphenyl Acrylic Acid in Research Matrices

Chromatographic Separation and Quantification Techniques (HPLC, GC)

Chromatography is the cornerstone for separating (E)-3-(3-Formylphenyl)acrylic acid from complex matrices, such as reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis of this compound due to the compound's polarity, conferred by the carboxylic acid group, and its strong UV absorbance from the aromatic ring and conjugated double bond. Reversed-phase HPLC is the most common approach.

Detailed research on analogous compounds, such as other substituted cinnamic and phenylacrylic acids, provides a strong basis for method development. pan.olsztyn.plresearchgate.netnih.govrsc.org Separation is typically achieved on octadecylsilane (B103800) (C18) columns, which separate compounds based on their hydrophobicity. researchgate.netsigmaaldrich.com The mobile phase usually consists of a mixture of an aqueous component, often acidified with phosphoric acid or acetic acid to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks, and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsigmaaldrich.com Detection is commonly performed using a UV or photodiode array (PDA) detector, with the wavelength set near the compound's absorbance maximum for optimal sensitivity. pan.olsztyn.plrsc.org

ParameterTypical ConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic acids. rsc.org
Mobile PhaseGradient of Acetonitrile and 0.1% Phosphoric Acid in WaterAcid suppresses ionization for better peak shape; gradient elution allows for separation of compounds with varying polarities. sigmaaldrich.com
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature30-35 °CEnsures reproducible retention times and can improve peak symmetry. rsc.orgsigmaaldrich.com
DetectorUV/PDA at ~254 nm or ~280 nmThe conjugated system of the molecule provides strong UV absorbance for sensitive detection.
Injection Volume5-20 µLDependent on sample concentration and method sensitivity.

Gas Chromatography (GC)

GC analysis of this compound is more challenging due to the compound's low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the injector or column. pan.olsztyn.pl Therefore, derivatization is often required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. researchgate.net

Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. sigmaaldrich.com The choice of column is critical, with mid-polarity columns like those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or phenyl-methylpolysiloxane stationary phase being suitable for separating such aromatic compounds. sigmaaldrich.com

ParameterTypical ConditionRationale/Comment
DerivatizationEsterification (e.g., with BSTFA for silylation or Methanol/H+ for methylation)Increases volatility and thermal stability, and improves chromatographic peak shape.
ColumnDB-WAX or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)Choice depends on the polarity of the derivative and potential interferences.
Carrier GasHelium or HydrogenInert gas to carry the sample through the column.
Injector Temperature~250 °CMust be high enough to vaporize the sample without causing degradation.
Oven ProgramTemperature gradient (e.g., 100 °C hold, ramp to 280 °C)Optimized to achieve separation from impurities and solvent front.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for identification. nih.gov

Advanced Spectrometric Methods for Trace Analysis and Purity Assessment

For trace-level detection and rigorous purity assessment, spectrometric techniques are indispensable. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are primary methods used for the structural elucidation and purity confirmation of this compound.

Mass Spectrometry (MS)

When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides high sensitivity and selectivity, making it ideal for trace analysis. The ionization technique can significantly influence the resulting mass spectrum. Electron Ionization (EI), commonly used in GC-MS, is a high-energy technique that causes extensive fragmentation, providing a detailed structural fingerprint. nih.gov For this compound, characteristic fragments would likely arise from cleavage of the bonds adjacent to the carbonyl and carboxyl groups. libretexts.org Expected fragmentations include the loss of a hydroxyl group (-17 Da), a formyl group (-29 Da), and a carboxyl group (-45 Da). libretexts.org

Softer ionization techniques like Electrospray Ionization (ESI), typically used with LC-MS, often yield a prominent molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment this molecular ion, providing structural confirmation by comparing the fragmentation pattern to that of known standards or related cinnamic acid derivatives. researchgate.netd-nb.info This technique is crucial for distinguishing the target compound from isomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for unambiguous structure determination and is the definitive method for assessing purity. Both ¹H NMR and ¹³C NMR provide detailed information about the compound's molecular structure. For purity assessment, a high-resolution ¹H NMR spectrum is analyzed. The purity of this compound can be determined by integrating the signals corresponding to its protons and comparing them to the integrals of signals from any detected impurities. researchgate.net

For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific proton signal from this compound with the integral of a signal from the internal standard, the exact concentration and purity of the analyte can be calculated with high accuracy. This method is particularly valuable as it does not require a reference standard of the analyte itself.

Environmental Behavior and Degradation Pathways of Acrylic Acid Moieties in Chemical Systems

Biodegradation Studies of Acrylic Acid Derivatives in Model Environmental Compartments

Acrylic acid itself is recognized as being readily biodegradable under environmental conditions. oekotoxzentrum.ch It serves as an intermediate in the degradation of polyacrylamide (PAM) soil conditioners and is quickly mineralized to carbon dioxide, ammonia, and water. oekotoxzentrum.ch In aerobic screening studies using sewage seed inoculum, acrylic acid showed 71% mineralization over 42 days, and with an acclimated inoculum, 81% degradation to carbon dioxide occurred in 22 days. inchem.org Its high solubility and low adsorption potential mean that in aquatic systems, it is rapidly oxidized, though this can lead to oxygen depletion in receiving waters. inchem.org

For the aromatic portion of the molecule, studies on cinnamic acid and its derivatives provide insight. The microbiological degradation of these compounds occurs through both aerobic and anaerobic pathways. researchgate.net A common initial step is β-oxidation of the acrylic acid side chain, leading to the formation of a benzoyl-CoA intermediate, which can then be funneled into central metabolism. researchgate.net The presence of substituents on the phenyl ring influences the rate and pathway of degradation. For instance, bacteria isolated from malt (B15192052) whisky fermentations have been shown to decarboxylate hydroxycinnamic acids like p-coumaric acid and ferulic acid. asm.org Similarly, bacteria such as Pseudomonas and Bacillus can utilize aromatic acids as breakdown products. researchgate.netmdpi.com The degradation rate of cinnamic acid in soil is influenced by properties like pH, organic matter, and the presence of activated iron. researchgate.net Given these precedents, (E)-3-(3-Formylphenyl)acrylic acid is expected to be biodegradable, with microbes likely targeting both the acrylic side chain and the substituted phenyl ring.

Table 1: Biodegradation Data for Structurally Related Compounds
CompoundTest System/ConditionsObservationReference
Acrylic AcidAerobic, sewage seed inoculum, 42 days71% mineralized. inchem.org
Acrylic AcidAerobic, acclimated inoculum, 22 days81% degraded to CO2. inchem.org
Acrylamide (forms Acrylic Acid)SoilAcrylic acid formed was totally degraded within 15 days. inchem.org
Cinnamic AcidSoil incubationDecomposition rate was highest in the first 5 days. researchgate.net
p-Coumaric AcidMixed culture (Lactobacillus, Saccharomyces)Rapidly decarboxylated. asm.org

Abiotic Degradation Mechanisms (Photochemical and Hydrolytic Stability) of Acrylic Acid Components

Abiotic processes, particularly photochemical reactions, are significant degradation pathways for compounds containing acrylic and cinnamic acid structures.

This compound is predicted to be susceptible to photodegradation. The acrylic acid component can undergo direct photolysis. ymparisto.fi In the atmosphere, acrylic acid is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 40 hours, and with ozone, with a half-life of 18 days. nih.gov This prevents long-range atmospheric transport. inchem.org

Cinnamic acid and its derivatives are well-known to undergo photochemical transformations. researchgate.net A primary reaction is the trans-cis isomerization of the double bond upon exposure to UV light. acs.org Furthermore, under certain conditions, these derivatives can undergo [2+2] photochemical cycloaddition reactions to form cyclobutane (B1203170) structures (truxinic acids). acs.org The presence of the phenyl ring and the conjugated system in this compound makes such photochemical reactions highly probable, contributing to its degradation in sunlit surface waters and on soil surfaces.

Table 2: Abiotic Degradation Data for Acrylic Acid
Degradation ProcessMediumReactantEstimated Half-LifeReference
PhotodegradationAirHydroxyl Radicals40 hours nih.gov
PhotodegradationAirOzone18 days nih.gov
PhotodegradationRiver WaterSunlight20 minutes nih.gov
HydrolysisWater-Stable at pH 3.7 - 11 inchem.org

Q & A

Q. Advanced

  • Primary Interactions :
    • O—H⋯N Hydrogen Bonds : Chain formation along [101] (dO⋯N ≈ 2.61 Å) .
    • π-π Stacking : Between aromatic rings (3.4–3.8 Å) stabilizes 3D frameworks .
  • Quantification :
    • Hirshfeld Surface Analysis : H⋯H (36.2%), O⋯H (27.8%), and C⋯H (10.7%) interactions .
    • Fingerprint Plots : Identify dispersion/electrostatic contributions using CrystalExplorer .

How does this compound inhibit enzymes like β-lactamases?

Q. Advanced

  • Mechanism : Acts as a competitive inhibitor by mimicking β-lactam substrates. The formyl group binds catalytic serine residues (e.g., KPC-2) via covalent interactions .
  • Experimental Design :
    • In Vitro Assays : IC50 determination using nitrocefin hydrolysis .
    • Docking Studies : AutoDock Vina predicts binding poses (ΔG ≈ -8.5 kcal/mol) .
  • Validation : Co-crystallization with enzymes (e.g., OXA-48) confirms binding modes .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced

  • Cross-Validation :
    • Compare NMR coupling constants with X-ray torsion angles to confirm stereochemistry .
    • Use DFT calculations (e.g., Gaussian 09) to simulate IR/NMR spectra and match experimental data .
  • Case Example : Discrepancies in formyl group orientation resolved via Hirshfeld surface analysis .

What methodologies are recommended for studying the compound’s biological activity?

Q. Advanced

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution against Gram-negative bacteria (e.g., E. coli) .
  • Anti-inflammatory Screening : COX-2 inhibition assays (IC50 via ELISA) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., trifluoromethyl) to enhance potency .

How can computational modeling predict reactivity and biological interactions?

Q. Advanced

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., formyl group) .
  • Molecular Dynamics (MD) : Simulate protein-ligand stability (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (%ABS >70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.